2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
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Overview
Description
2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound that features a benzodioxole moiety, a quinazolinone core, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Quinazolinone Core: This involves the condensation of anthranilic acid derivatives with formamide or its equivalents.
Thioether Linkage Formation:
Final Coupling: The final step involves coupling the benzodioxole and quinazolinone intermediates under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazoline using reducing agents like lithium aluminum hydride.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Nitrated or halogenated benzodioxole derivatives.
Scientific Research Applications
2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Research: It is used as a probe to study the interactions between proteins and small molecules.
Chemical Biology: It serves as a tool to investigate the mechanisms of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the biological pathway it regulates. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 3-[2-(1,3-Benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propyl 6-O-pentopyranosylhexopyranoside
- 3-(2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
Uniqueness
2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is unique due to its combination of a benzodioxole moiety, a quinazolinone core, and a thioether linkage. This unique structure imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c27-21(24-11-16-4-3-9-29-16)13-32-23-25-18-6-2-1-5-17(18)22(28)26(23)12-15-7-8-19-20(10-15)31-14-30-19/h1-2,5-8,10,16H,3-4,9,11-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYVTHSOYKLTHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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